N1-cyclopentyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide
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Overview
Description
N1-cyclopentyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a cyclopentyl group attached to an oxalamide backbone, with a trifluoromethoxy-substituted phenyl ring. The presence of the trifluoromethoxy group imparts distinct chemical properties, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopentyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves the reaction of cyclopentylamine with oxalyl chloride to form the intermediate cyclopentyl oxalyl chloride. This intermediate is then reacted with 4-(trifluoromethoxy)aniline under controlled conditions to yield the desired oxalamide compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-cyclopentyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxalamides with varying functional groups.
Scientific Research Applications
N1-cyclopentyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1-cyclopentyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
N1-cyclopentyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide can be compared with other similar compounds, such as:
N1-cyclopentyl-N2-(4-(trifluoromethyl)phenyl)oxalamide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group, leading to different chemical properties and reactivity.
N1-cycloheptyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide: Similar structure but with a cycloheptyl group instead of a cyclopentyl group, affecting the compound’s steric and electronic properties.
N1,N2-bis(4-(trifluoromethyl)phenyl)oxalamide:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-cyclopentyl-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O3/c15-14(16,17)22-11-7-5-10(6-8-11)19-13(21)12(20)18-9-3-1-2-4-9/h5-9H,1-4H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKPOHZDYFOODA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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